(S)-1-(2-Chlorophenyl)but-3-en-1-amine

Stereochemistry Chiral Amine Enantioselectivity

(S)-1-(2-Chlorophenyl)but-3-en-1-amine (CAS: 224453-37-6) is a chiral primary amine characterized by a 2-chlorophenyl group linked to a but-3-en-1-amine chain. Its molecular formula is C₁₀H₁₂ClN, with a molecular weight of 181.66 g/mol.

Molecular Formula C10H12ClN
Molecular Weight 181.66 g/mol
Cat. No. B12063963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2-Chlorophenyl)but-3-en-1-amine
Molecular FormulaC10H12ClN
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESC=CCC(C1=CC=CC=C1Cl)N
InChIInChI=1S/C10H12ClN/c1-2-5-10(12)8-6-3-4-7-9(8)11/h2-4,6-7,10H,1,5,12H2/t10-/m0/s1
InChIKeyPTIDTACXPPQDAI-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(2-Chlorophenyl)but-3-en-1-amine: Chiral Amine Scaffold for Neurological and Medicinal Chemistry Research


(S)-1-(2-Chlorophenyl)but-3-en-1-amine (CAS: 224453-37-6) is a chiral primary amine characterized by a 2-chlorophenyl group linked to a but-3-en-1-amine chain [1]. Its molecular formula is C₁₀H₁₂ClN, with a molecular weight of 181.66 g/mol [1]. The compound possesses a stereocenter at the alpha-carbon to the amine, which, in conjunction with the terminal alkene and ortho-chloro substituent on the phenyl ring, defines its potential as a versatile building block in asymmetric synthesis and medicinal chemistry [1].

Product Class Chiral amine building block with terminal alkene and ortho-chlorophenyl scaffold
Stereochemical Context Single (S)-enantiomer for stereochemical-control studies and enantiomer-attribution review
Primary Workflow Asymmetric synthesis, medicinal chemistry lead exploration, and chiral analytical method development

Procurement Risks in (S)-1-(2-Chlorophenyl)but-3-en-1-amine: Stereochemical and Structural Uniqueness Preclude Direct Substitution


Direct substitution of (S)-1-(2-Chlorophenyl)but-3-en-1-amine with closely related analogs is not scientifically valid due to the confluence of three distinct structural features that each critically influence molecular recognition and reactivity: (1) the (S)-stereochemical configuration at the chiral amine center; (2) the presence of the terminal alkene in the butenyl chain; and (3) the ortho-chloro substitution on the phenyl ring [1]. Each of these features independently contributes to the compound's unique pharmacophore and reactivity profile. Swapping for the (R)-enantiomer, the saturated butane analog, or a positional isomer would result in a different three-dimensional shape, electronic distribution, or conformational flexibility, thereby altering target binding, selectivity, and metabolic stability in ways that are not predictable without explicit comparative data [1]. Thus, procurement decisions must be guided by evidence specific to this exact stereoisomer and substitution pattern.

(R)-enantiomer or racemate

Stereochemical mismatch may shift chiral recognition and target interaction, requiring enantiomer-specific validation.

Saturated butane analog

Absence of the terminal alkene eliminates orthogonal diversification handle and may alter conformational flexibility.

Meta- or para-chloro positional isomers

Shift in chlorine position changes electronic distribution and steric profile, likely altering pharmacophore recognition.

Quantitative Evidence Profile for (S)-1-(2-Chlorophenyl)but-3-en-1-amine vs. Key Analogs


Chiral Recognition: The Impact of (S)- vs. (R)-Configuration on Molecular Interaction

The (S)-enantiomer of 1-(2-chlorophenyl)but-3-en-1-amine is a distinct chemical entity from its (R)-enantiomer (CAS: 698378-72-2) [1]. While no direct biological or physical comparison between the two enantiomers is available in the current public scientific literature, the fundamental principle of chiral recognition dictates that they will interact differently with other chiral environments, such as biological targets (enzymes, receptors) or chiral catalysts [1]. In the absence of data, the (S)-enantiomer cannot be assumed to be functionally equivalent to the (R)-enantiomer or a racemic mixture. This necessitates the procurement of the specific (S)-isomer for studies where stereochemistry is a variable.

Chiral Recognition
Data to verify
(S)- vs. (R)-enantiomer
Supports enantiomer-attribution review; no direct comparative data available.
Differentiation based on stereochemical non-equivalence principle.
Stereochemistry Chiral Amine Enantioselectivity

Structural Influence of the Alkene Moiety: Reactivity Contrast with Saturated Analog

The presence of the terminal alkene in (S)-1-(2-Chlorophenyl)but-3-en-1-amine distinguishes it from its saturated analog, 1-(2-chlorophenyl)butan-1-amine (CAS: 1182824-37-8) [1]. The alkene provides a handle for a wide range of chemical transformations (e.g., hydroboration, epoxidation, metathesis) that are not possible with the saturated chain. This functional group also influences the molecule's conformational rigidity and electronic properties. No direct quantitative comparative data on reactivity or bioactivity was found in the public domain; the difference is based on well-established principles of organic chemistry.

Alkene vs. Saturated
Data to verify
Terminal alkene vs. saturated butane chain
Reactivity context may differ; alkene enables diversification not possible with saturated analog.
Assessment based on well-established organic chemistry principles.
Organic Synthesis Reactivity Alkene

Electronic and Steric Effects of the Ortho-Chloro Substituent vs. Meta- and Para-Isomers

The ortho-chloro substituent on the phenyl ring of the target compound imparts a unique combination of steric and electronic effects compared to its meta- (e.g., CAS: not found for (S)-enantiomer) or para- (e.g., (1S)-1-(4-chlorophenyl)but-3-en-1-amine) isomers [1]. The ortho-chlorine can participate in intramolecular interactions, influence the basicity of the amine, and affect the conformational preferences of the molecule. These effects are known to significantly impact binding affinity and selectivity at biological targets in related chemical series. No direct comparative data exists for these specific isomers, but the known impact of chlorine substitution position in medicinal chemistry makes substitution a high-risk decision.

Chlorine Position
Data to verify
ortho-chloro vs. meta-/para-isomers
Pharmacophore interpretation context may shift with positional isomer change.
Known SAR principles suggest high risk in substitution without direct evidence.
Medicinal Chemistry Structure-Activity Relationship Pharmacophore

Defined Research Applications for (S)-1-(2-Chlorophenyl)but-3-en-1-amine Based on Current Evidence


Asymmetric Synthesis: A Chiral Building Block with an Orthogonal Alkene Handle

The primary, evidence-backed application for (S)-1-(2-Chlorophenyl)but-3-en-1-amine is its use as a chiral building block in asymmetric synthesis. Its (S)-configured amine serves as a stereocenter for introducing chirality into more complex molecules, while the terminal alkene provides an orthogonal handle for subsequent diversification via reactions such as cross-metathesis, hydroboration, or epoxidation. This combination allows for the efficient construction of complex, stereochemically defined scaffolds for pharmaceutical and agrochemical research [1]. This scenario is supported by the compound's well-defined structure and the fundamental reactivity of its functional groups [1].

Medicinal Chemistry: Scaffold for Neurological Target Exploration

The compound's structural features—a chiral amine, an ortho-chlorophenyl group, and an unsaturated chain—are commonly found in pharmacophores targeting neurological receptors and transporters [1]. While specific bioactivity data for this exact compound is absent from the public domain, its structural similarity to known psychoactive agents supports its use as a privileged scaffold in exploratory medicinal chemistry. Researchers may use it as a starting point for the synthesis of novel analogs to investigate structure-activity relationships (SAR) at targets relevant to neurological disorders. Procurement for this purpose is based on its chemical novelty and potential as a lead-generation scaffold, not on proven efficacy [1].

Chiral Resolution and Asymmetric Catalysis Studies

As a defined single enantiomer, (S)-1-(2-Chlorophenyl)but-3-en-1-amine can be employed as a model substrate or a chiral probe in studies of chiral resolution, asymmetric catalysis, or the development of enantioselective analytical methods [1]. Its well-defined physical properties and the ability to monitor its enantiomeric purity via chiral chromatography make it suitable for this application. The (S)-enantiomer serves as a reference standard for developing and validating methods that separate or analyze related chiral amines [1].

Application
Selection Property
Validation Focus
Asymmetric synthesis
Chiral scaffold with orthogonal alkene handle
Stereochemical integrity and alkene reactivity review
Neurological lead exploration
Privileged ortho-chlorophenyl amine pharmacophore
Structure-activity relationship and target-engagement assay context
Chiral method development
Single (S)-enantiomer reference standard
Enantiomeric purity and chiral chromatographic method review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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